Methyl 3-(2-chloroacetamido)propanoate
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Overview
Description
Methyl 3-(2-chloroacetamido)propanoate is an organic compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol . It is a derivative of propanoic acid and contains a chloroacetamido group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-chloroacetamido)propanoate can be synthesized through the reaction of methyl 3-aminopropanoate with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioesters.
Hydrolysis: 3-(2-chloroacetamido)propanoic acid.
Reduction: 3-(2-chloroacetamido)propanamine.
Scientific Research Applications
Methyl 3-(2-chloroacetamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(2-chloroacetamido)propanoate involves its ability to act as an acylating agent. The chloroacetamido group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the modification of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromoacetamido)propanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 3-(2-iodoacetamido)propanoate: Contains an iodo group instead of a chloro group.
Methyl 3-(2-fluoroacetamido)propanoate: Contains a fluoro group instead of a chloro group.
Uniqueness
Methyl 3-(2-chloroacetamido)propanoate is unique due to its specific reactivity profile. The chloro group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution and other reactions under mild conditions is particularly advantageous .
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIGTZFEBZNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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